2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide
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Overview
Description
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide, also known as FETO, is a novel chemical compound that has gained significant attention in the field of medicinal chemistry. The compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is not fully understood, but studies have suggested that it works by inhibiting specific enzymes and proteins involved in cancer cell growth and inflammation. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression and cell growth. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, this compound has been shown to reduce tumor growth, induce apoptosis, and inhibit cell proliferation. This compound has also been shown to reduce inflammation and oxidative stress. In addition, this compound has been shown to have low toxicity and does not cause significant adverse effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide is its potential as a novel anti-cancer and anti-inflammatory agent. This compound has shown promising results in various scientific research applications and has low toxicity, making it a potential candidate for further development. However, a limitation of this compound is its limited availability and high cost of synthesis, which may hinder its widespread use in scientific research.
Future Directions
There are several future directions for the research and development of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the further investigation of the mechanism of action of this compound to better understand its effects on cancer cells and inflammation. Additionally, the potential of this compound as a combination therapy with other anti-cancer or anti-inflammatory agents should be explored. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.
Conclusion:
In conclusion, this compound is a novel chemical compound that has shown promising results in various scientific research applications. The synthesis of this compound involves a series of chemical reactions that require specific reagents and conditions. This compound has potential as an anti-cancer and anti-inflammatory agent, with low toxicity and limited adverse effects. Future research should focus on optimizing the synthesis method, investigating the mechanism of action, exploring potential combination therapies, and conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide involves a series of chemical reactions that require specific reagents and conditions. One of the most commonly used methods for synthesizing this compound is the reaction between 2-fluoro-N-(4-chlorobenzoyl)benzamide and 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a purity of over 95%.
Scientific Research Applications
2-fluoro-N-(1-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide has shown promising results in various scientific research applications. One of the most significant applications of this compound is its potential as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. This compound has also been studied for its potential as an anti-inflammatory agent, with results showing a significant reduction in inflammation in animal models.
properties
IUPAC Name |
2-fluoro-N-[1-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2/c1-11-6-5-7-13(10-11)16-21-18(24-22-16)12(2)20-17(23)14-8-3-4-9-15(14)19/h3-10,12H,1-2H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJALUPQZGBEPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C(C)NC(=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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